molecular formula C10H8ClF3O2 B14043497 1-Chloro-1-(3-(difluoromethoxy)-4-fluorophenyl)propan-2-one

1-Chloro-1-(3-(difluoromethoxy)-4-fluorophenyl)propan-2-one

Cat. No.: B14043497
M. Wt: 252.62 g/mol
InChI Key: JEKVLWPLTIKRLG-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethoxy)-4-fluorophenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H8ClF3O2. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a fluorophenyl group attached to a propan-2-one backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-4-fluorophenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(difluoromethoxy)-4-fluorobenzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically heated to a specific temperature and maintained for a set duration to achieve optimal conversion rates.

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethoxy)-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-4-fluorophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects.

Comparison with Similar Compounds

1-Chloro-1-(3-(difluoromethoxy)-4-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: This compound has a similar structure but with an additional difluoromethyl group, which may result in different chemical and biological properties.

    1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one: This compound lacks the fluorine atom on the phenyl ring, which may affect its reactivity and applications.

    1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one: The presence of a hydroxy group in this compound may enhance its solubility and reactivity

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethoxy)-4-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O2/c1-5(15)9(11)6-2-3-7(12)8(4-6)16-10(13)14/h2-4,9-10H,1H3

InChI Key

JEKVLWPLTIKRLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)F)OC(F)F)Cl

Origin of Product

United States

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